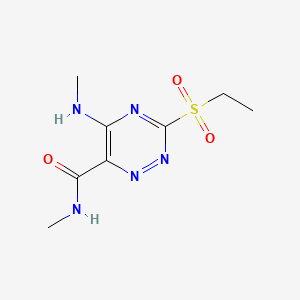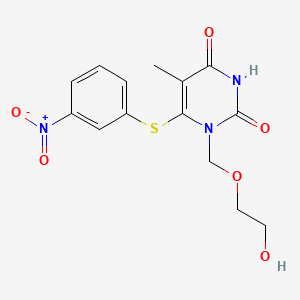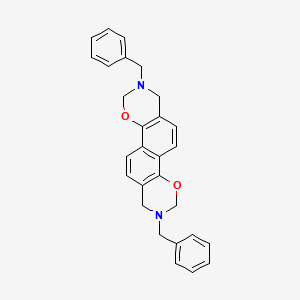
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene is a complex organic compound with the molecular formula C28H26N2O2 This compound is characterized by its unique structure, which includes two benzyl groups and a chrysene core modified with oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in drug design and development.
Mécanisme D'action
The mechanism of action of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene can be compared with similar compounds such as:
2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene: Both compounds have benzyl groups and a complex ring structure, but differ in the number and arrangement of nitrogen and oxygen atoms.
2,6-Bis(4-methoxybenzyl)-2,3,6,7-tetrahydro-1H,5H-dipyrolo[3,4-b;3’,4’-e]pyrazine: This compound has a similar core structure but includes methoxy groups, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
41193-15-1 |
|---|---|
Formule moléculaire |
C28H26N2O2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2,8-dibenzyl-1,3,7,9-tetrahydro-[1,3]benzoxazino[8,7-h][1,3]benzoxazine |
InChI |
InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-23-11-13-26-25(27(23)31-19-29)14-12-24-18-30(20-32-28(24)26)16-22-9-5-2-6-10-22/h1-14H,15-20H2 |
Clé InChI |
WPCIJWIOBUMZMG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C(C=C2)C4=C(CN(CO4)CC5=CC=CC=C5)C=C3)OCN1CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



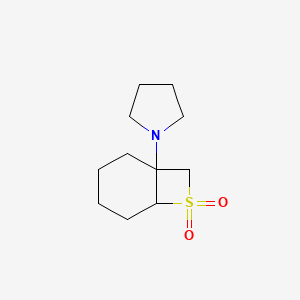
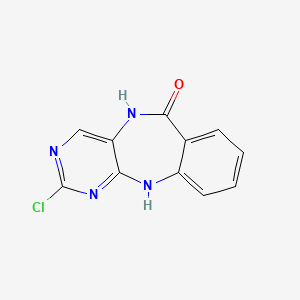
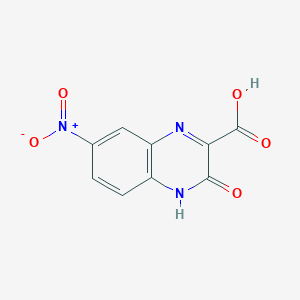
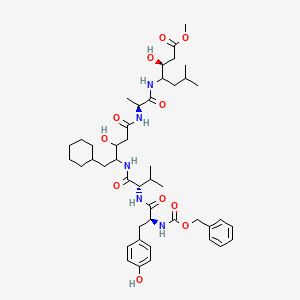
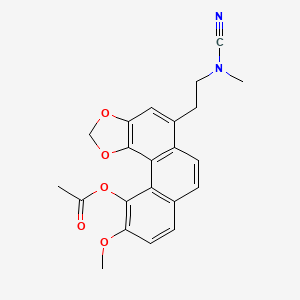
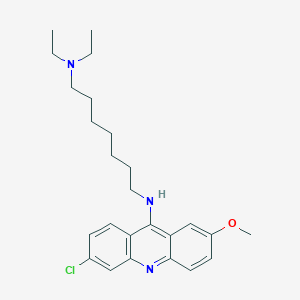

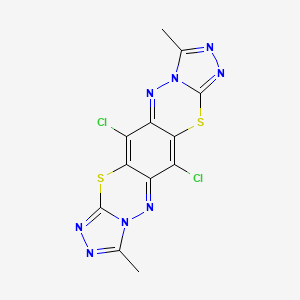
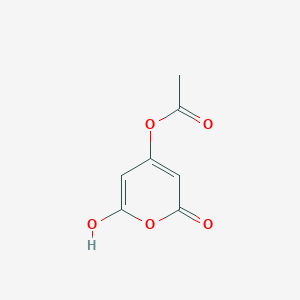
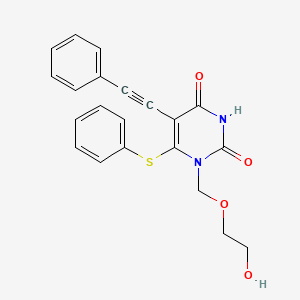
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
